molecular formula C9H9N B1618379 2-Methylindolizine CAS No. 768-18-3

2-Methylindolizine

Cat. No. B1618379
Key on ui cas rn: 768-18-3
M. Wt: 131.17 g/mol
InChI Key: HRUAZBSVPMQJJL-UHFFFAOYSA-N
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Patent
US04202697

Procedure details

A mixture of 92.5 g monochloroacetone (1 mole) and 93 g of α-picoline (1 mole) was heated for 21/2 h on a boiling water-bath. The reaction mixture was cooled to ambient temperature (20° C.) and kept overnight. A solid black mass formed. Extraction was performed on a hot water-bath until the mass had dissolved completely (about 700 ml). The solution was filtered and washed 3 times with 100 ml of ether. A few ml of an aqueous saturated sodium carbonate solution were added and the solution was then washed again 4 times in ether. 150 g of solid sodium hydrogen carbonate was added carefully and steam distillation was carried out. The distillate was cooled and sucked off. The solid product was dissolved quickly in ether and dried on heated magnesium sulphate. The ether was evaporated and the residue dried.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH3:4].[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12]>>[CH3:4][C:3]1[CH:12]=[C:7]2[N:6]([CH:2]=1)[CH:11]=[CH:10][CH:9]=[CH:8]2

Inputs

Step One
Name
Quantity
92.5 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
93 g
Type
reactant
Smiles
N1=C(C=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 21/2 h on a boiling water-bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A solid black mass formed
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
was performed on a hot water-bath until the mass
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved completely (about 700 ml)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
washed 3 times with 100 ml of ether
ADDITION
Type
ADDITION
Details
A few ml of an aqueous saturated sodium carbonate solution were added
WASH
Type
WASH
Details
the solution was then washed again 4 times in ether
ADDITION
Type
ADDITION
Details
150 g of solid sodium hydrogen carbonate was added carefully
DISTILLATION
Type
DISTILLATION
Details
steam distillation
TEMPERATURE
Type
TEMPERATURE
Details
The distillate was cooled
DISSOLUTION
Type
DISSOLUTION
Details
The solid product was dissolved quickly in ether
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
on heated magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C2C=CC=CN2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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